molecular formula C15H17NOS B4388640 N-butyl-N-phenyl-2-thiophenecarboxamide

N-butyl-N-phenyl-2-thiophenecarboxamide

Cat. No. B4388640
M. Wt: 259.4 g/mol
InChI Key: MSSXBQWOBSOGHL-UHFFFAOYSA-N
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Description

N-butyl-N-phenyl-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that belongs to the class of thiophene carboxamides. BPTC has gained significant attention in the field of scientific research due to its potential applications in various areas, including neuroscience, pharmacology, and biochemistry.

Mechanism of Action

N-butyl-N-phenyl-2-thiophenecarboxamide acts as an allosteric modulator of the M1 muscarinic acetylcholine receptor, which means that it binds to a site on the receptor that is distinct from the site where the natural ligand acetylcholine binds. N-butyl-N-phenyl-2-thiophenecarboxamide binding to the receptor enhances the affinity of the receptor for acetylcholine, leading to an increase in the activity of the receptor. The overall effect of N-butyl-N-phenyl-2-thiophenecarboxamide on the M1 receptor is the modulation of various downstream signaling pathways, which can have significant effects on neuronal function.
Biochemical and Physiological Effects
N-butyl-N-phenyl-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, primarily related to its modulation of the M1 muscarinic acetylcholine receptor. Studies have shown that N-butyl-N-phenyl-2-thiophenecarboxamide can enhance the activity of the receptor, leading to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. N-butyl-N-phenyl-2-thiophenecarboxamide has also been shown to improve cognitive function in animal models, suggesting its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-butyl-N-phenyl-2-thiophenecarboxamide in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor. This selectivity allows for the specific modulation of this receptor, without affecting other receptors in the brain. However, one of the limitations of using N-butyl-N-phenyl-2-thiophenecarboxamide is its relatively low potency, which means that higher concentrations of the compound may be required to achieve significant effects.

Future Directions

There are several future directions for the study of N-butyl-N-phenyl-2-thiophenecarboxamide. One area of interest is the development of more potent analogs of N-butyl-N-phenyl-2-thiophenecarboxamide, which could lead to more significant effects at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of N-butyl-N-phenyl-2-thiophenecarboxamide, particularly for cognitive disorders such as Alzheimer's disease. Finally, the role of N-butyl-N-phenyl-2-thiophenecarboxamide in other physiological processes such as pain perception and immune function could also be explored in future studies.
Conclusion
In conclusion, N-butyl-N-phenyl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including neuroscience, pharmacology, and biochemistry. N-butyl-N-phenyl-2-thiophenecarboxamide acts as an allosteric modulator of the M1 muscarinic acetylcholine receptor, and its biochemical and physiological effects have been extensively studied. While N-butyl-N-phenyl-2-thiophenecarboxamide has several advantages for lab experiments, its limitations and future directions suggest that there is still much to be learned about this compound and its potential applications.

Scientific Research Applications

N-butyl-N-phenyl-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of application is neuroscience, where N-butyl-N-phenyl-2-thiophenecarboxamide has been used as a tool to investigate the role of G protein-coupled receptors (GPCRs) in the brain. N-butyl-N-phenyl-2-thiophenecarboxamide has been shown to selectively bind to the GPCR known as the M1 muscarinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention.

properties

IUPAC Name

N-butyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-2-3-11-16(13-8-5-4-6-9-13)15(17)14-10-7-12-18-14/h4-10,12H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSXBQWOBSOGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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